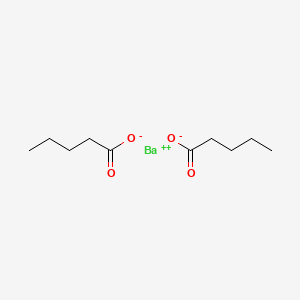
Barium divalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium divalerate is a chemical compound composed of barium and valeric acid It is a type of barium salt where two valerate ions are bonded to a single barium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium divalerate can be synthesized through a reaction between barium hydroxide and valeric acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with valeric acid. The reaction can be represented as follows:
Ba(OH)2+2C5H9COOH→Ba(C5H9COO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more concentrated solutions and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous stirring to facilitate the complete reaction of the reactants.
Chemical Reactions Analysis
Types of Reactions
Barium divalerate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: this compound can react with other carboxylic acids to form different barium salts.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the valerate ions.
Reducing Agents: It can also undergo reduction reactions under specific conditions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate-containing compounds.
Other Barium Salts: Formed during substitution reactions with different carboxylic acids.
Scientific Research Applications
Barium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in the context of barium’s role in biological processes.
Medicine: Investigated for its potential use in medical imaging and diagnostic procedures due to barium’s radiopaque properties.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of barium divalerate involves the interaction of barium ions with various molecular targets. Barium ions can interfere with biological processes by blocking potassium channels, which affects muscle contraction and nerve transmission. In industrial applications, the mechanism of action is often related to the chemical reactivity of barium ions with other compounds.
Comparison with Similar Compounds
Similar Compounds
Barium Acetate: Similar in structure but with acetate ions instead of valerate ions.
Barium Propionate: Contains propionate ions instead of valerate ions.
Barium Butyrate: Contains butyrate ions instead of valerate ions.
Uniqueness
Barium divalerate is unique due to the specific properties imparted by the valerate ions
Properties
CAS No. |
24557-04-8 |
|---|---|
Molecular Formula |
C10H18BaO4 |
Molecular Weight |
339.57 g/mol |
IUPAC Name |
barium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Ba/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
OZOJSEUUJMZMCQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















